molecular formula C5H5FN2O B576448 5-Fluoro-2-methylpyrimidin-4-ol CAS No. 1480-91-7

5-Fluoro-2-methylpyrimidin-4-ol

Cat. No. B576448
CAS RN: 1480-91-7
M. Wt: 128.106
InChI Key: DMTSFVIMARJLRP-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyrimidin-4-ol is a chemical compound with the CAS Number: 1480-91-7. It has a molecular weight of 128.11 and its IUPAC name is 5-fluoro-2-methyl-4-pyrimidinol .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methylpyrimidin-4-ol can be represented by the linear formula C5H5FN2O . For a more detailed analysis of its molecular structure, techniques such as NMR spectroscopy and X-ray crystallography can be used .


Physical And Chemical Properties Analysis

5-Fluoro-2-methylpyrimidin-4-ol is a white to off-white solid. For a more detailed analysis of its physical and chemical properties, various analytical methods can be used .

Scientific Research Applications

Fluoropyrimidines, particularly 5-fluorouracil (5-FU), have been a cornerstone in cancer treatment for more than four decades. They are utilized in chemotherapy regimens for various solid tumors, including colorectal, breast, and head and neck cancers. 5-FU operates by disrupting the synthesis and function of DNA and RNA, making it effective against rapidly dividing cancer cells. Despite its efficacy, the development of oral prodrugs like capecitabine has been aimed at improving convenience and the safety profile of fluoropyrimidine therapy, offering prolonged exposure at lower peak concentrations comparable to continuous-infusion 5-FU (Gmeiner, 2020; Macdonald, 1999).

Pharmacogenetics and Personalization of Treatment

The field of pharmacogenetics presents an exciting frontier for personalizing fluoropyrimidine-based therapy. Genetic polymorphisms, particularly in the enzymes responsible for metabolizing these drugs, significantly influence treatment efficacy and toxicity. Studies on dihydropyrimidine dehydrogenase (DPD) and thymidylate synthase (TS) gene variations offer insights into patient-specific treatment adjustments to minimize toxicity while maintaining therapeutic effectiveness (Falvella et al., 2015; Del Re et al., 2017).

Advancements in Oral Fluoropyrimidines

Oral fluoropyrimidines, such as capecitabine and S-1, represent significant advancements in the convenience and management of cancer chemotherapy. These prodrugs are designed to improve the pharmacokinetic profile of 5-FU, allowing for effective outpatient treatment with reduced toxicity. Clinical trials have demonstrated their efficacy and safety across a spectrum of cancers, including gastrointestinal and breast cancers, highlighting their role in both adjuvant and palliative settings (Milano et al., 2004; García-Alfonso et al., 2021).

Safety And Hazards

The safety information for 5-Fluoro-2-methylpyrimidin-4-ol indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

Future Directions

While specific future directions for 5-Fluoro-2-methylpyrimidin-4-ol are not available, the field of fluorinated pyrimidines is rapidly expanding due to new developments in fluorine chemistry and an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

properties

IUPAC Name

5-fluoro-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTSFVIMARJLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664007
Record name 5-Fluoro-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylpyrimidin-4-ol

CAS RN

1480-91-7
Record name 5-Fluoro-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1480-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60%, 5.0 g, 125 mmol) was washed with hexane to remove the mineral oil and dried, then suspended in THF (50 mL) and cooled to 0° C. Ethyl fluoroacetate (13.30 g, 125 mmol) and ethyl formate (15.14 mL, 187 mmol) were mixed together and added to the stirring suspension. The reaction was slowly warmed to ambient temperature and stirred 3 days. The solvent was removed. A mixture of acetamidine hydrochloride (11.81 g, 125 mmol), sodium ethoxide (8.86 g, 125 mmol), and ethanol (60 mL) were added to the reaction followed by refluxing overnight. The ethanol was removed under reduced pressure. The residue was dissolved in a minimum of water and acidified to pH=6 with concentrated HCl. The crude products were then extracted by salting out from the aqueous phase and washing exhaustively with 4:1 CHCl3/isopropanol. The combined organic phases were dried (MgSO4) and evaporated. The crude solid was purified by silica gel chromatography eluting with 5-90% EtOAc/hexane to give 5-Fluoro-2-methylpyrimidin-4(3H)-one (44a, 0.95 g, 6%) as a white solid. Rf=0.08 (75% EtOAc/hexane). 1H NMR (400 MHz, DMSO-d6): δ 2.25 (d, J=1.0 Hz, 3H), 7.93 (d, J=3.8 Hz, 1H), 12.95 (br, 1H). LCMS 129.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
15.14 mL
Type
reactant
Reaction Step Two
Quantity
11.81 g
Type
reactant
Reaction Step Three
Quantity
8.86 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

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